Tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate is a chemical compound with the molecular formula C₁₆H₂₄N₂O₃Si and a molecular weight of approximately 320.46 g/mol. It is characterized by a furo[3,2-b]pyridine core, which is a bicyclic structure that incorporates both a furan and pyridine ring. The presence of a tert-butyl group and a trimethylsilyl substituent enhances its stability and solubility properties, making it suitable for various applications in organic synthesis and medicinal chemistry. The compound is also known to be an irritant, necessitating careful handling during laboratory procedures .
The reactivity of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate can be attributed to the functional groups present within its structure. Key reactions include:
These reactions highlight its potential utility in synthetic organic chemistry.
The synthesis of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate typically involves several steps:
Each step requires optimization of reaction conditions to maximize yield and purity.
Tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate has potential applications in:
Interaction studies involving tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate could focus on its binding affinity to biological targets or its reactivity with other chemical species. Such studies are essential for understanding its pharmacokinetic properties and potential side effects when used in medicinal applications.
Several compounds share structural similarities with tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(Trimethylsilyl)-1H-pyrrole | Pyrrole ring with trimethylsilyl group | Simpler structure; less sterically hindered |
N,N-Dimethylcarbamate | Carbamate group without furan/pyridine | Lacks heterocyclic complexity |
Tert-butyl 4-piperidone-4-carboxylate | Piperidine derivative with carbamate | Different nitrogen-containing ring system |
The uniqueness of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate lies in its combination of a furo[3,2-b]pyridine core with both trimethylsilyl and tert-butyl functionalities, which may enhance its stability and solubility compared to simpler analogues. This complexity may confer unique biological activities not observed in less complex structures.
tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate is a carbamate ester with a fused furo[3,2-b]pyridine scaffold. Its IUPAC name reflects the tert-butyl carbamate group attached to a methyl-substituted furo[3,2-b]pyridine ring, where a trimethylsilyl (TMS) moiety occupies the 2-position. The compound belongs to:
Table 1: Core Structural Features
Component | Description |
---|---|
Furo[3,2-b]pyridine | Fused heterocycle with pyridine and furan rings |
Trimethylsilyl (TMS) | Electron-donating group at position 2 |
tert-Butyl carbamate | Protecting group at position 6 |
The compound is registered under the following identifiers:
Identifier | Value |
---|---|
CAS Number | 1188996-58-8 |
PubChem CID | 329772200 |
MDL Number | MFCD13176661 |
Molecular Formula | C₁₆H₂₄N₂O₃Si |
Molecular Weight | 320.46 g/mol |
Key SMILES Notation:CC(C)(C)OC(=O)NCc1cnc2cc(oc2c1)[Si](C)(C)C
InChIKey:LKWDGCJFTLMBOF-UHFFFAOYSA-N
First documented in 2010, this compound gained prominence in synthetic chemistry due to its role in constructing kinase inhibitors. Early studies focused on its utility in:
The compound is pivotal in:
tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate represents a complex heterocyclic compound with the molecular formula C16H24N2O3Si and a molecular weight of 320.46 g/mol [1]. The compound is identified by the Chemical Abstracts Service registry number 1188996-58-8, confirming its unique chemical identity [1]. This organosilicon compound exhibits a sophisticated molecular architecture that combines multiple functional groups within a single molecular framework .
The molecular structure encompasses a fused heterocyclic core system linked to both organosilicon and carbamate functionalities through a methylene bridge [1]. The compound exists as a solid at room temperature with a purity specification of at least 98 percent, indicating its suitability for research applications [1]. The molecular architecture demonstrates the integration of aromatic heterocyclic chemistry with protective group strategies commonly employed in organic synthesis [3].
Property | Value | Source |
---|---|---|
Molecular Formula | C16H24N2O3Si | Chemical databases [1] |
Molecular Weight | 320.46 g/mol | Calculated [1] |
CAS Number | 1188996-58-8 | Registry [1] |
Physical State | Solid | Experimental [1] |
Purity | ≥98% | Specification [1] |
Storage Temperature | Room temperature | Handling guidelines [1] |
The molecular architecture of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate can be deconstructed into three primary structural domains, each contributing distinct chemical and physical properties to the overall molecular behavior . These components work synergistically to define the compound's reactivity patterns and potential applications in synthetic chemistry .
Component | Formula | Molecular Weight (g/mol) | Key Properties | Electronic Character |
---|---|---|---|---|
Furo[3,2-b]pyridine Core | C7H4NO | 118.11 | Aromatic heterocycle | π-electron rich furan, π-deficient pyridine |
Trimethylsilyl Group | Si(CH3)3 | 73.20 | Steric bulk, chemical inertness | Electron-donating [5] |
tert-Butyloxycarbonyl Group | C(CH3)3OCO | 101.10 | Protecting group for amine | Electron-withdrawing [3] |
Methylene Linker | CH2 | 14.03 | Flexible linker | Neutral |
The furo[3,2-b]pyridine scaffold represents the central heterocyclic core of the molecule, characterized by the fusion of a five-membered furan ring with a six-membered pyridine ring [6]. This bicyclic system belongs to the quinoline analogue class of heterocycles, where the fusion pattern creates a unique electronic environment [6]. The scaffold is recognized as a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets .
The electronic structure of the furo[3,2-b]pyridine system arises from the combination of a π-electron rich furan ring and a π-electron deficient pyridine ring [6] [7]. This electronic complementarity results in a balanced electron distribution across the fused ring system . The furan component contributes electron density through its oxygen atom, while the pyridine nitrogen acts as an electron-withdrawing center [7].
Structural studies of furopyridine derivatives indicate that the central ring system maintains essential planarity with root mean square deviations typically less than 0.030 Angstroms [8]. The bond lengths within the aromatic system follow typical values for conjugated heterocycles, with carbon-carbon aromatic bonds measuring approximately 1.39 Angstroms and carbon-nitrogen bonds in the pyridine ring averaging 1.34 Angstroms [8] [9].
The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, creating a functional group characterized by chemical inertness and substantial molecular volume [5]. This organosilicon substituent serves multiple roles in the molecular structure, providing steric bulk while maintaining relative chemical stability under various reaction conditions [5]. The silicon-carbon bond lengths in trimethylsilyl groups typically measure 1.85 Angstroms, significantly longer than carbon-carbon bonds due to the larger atomic radius of silicon [10].
The trimethylsilyl group exhibits electron-donating properties through hyperconjugation effects, where the silicon-carbon bonds can participate in electronic delocalization [5]. This electronic contribution can influence the reactivity of adjacent aromatic systems and alter the overall electron density distribution within the molecule [5]. The large molecular volume of the trimethylsilyl group introduces significant steric effects that can influence molecular conformation and intermolecular interactions [10].
Crystal structure analyses of compounds containing trimethylsilyl groups demonstrate that these substituents can significantly affect molecular packing and crystallization behavior [10]. The bulky nature of the trimethylsilyl group often leads to reduced intermolecular interactions and can result in lower melting points compared to non-silylated analogues [10].
The tert-butyloxycarbonyl protecting group represents a widely utilized strategy for amine protection in organic synthesis [3] [11]. This carbamate functionality consists of a tert-butyl ester of carbamic acid, providing temporary protection of the amine nitrogen through the formation of a stable carbamate linkage [3]. The Boc group exhibits electron-withdrawing characteristics due to the carbonyl functionality, which can influence the electronic properties of the protected amine [3].
The structural parameters of Boc-protected amines have been extensively characterized through crystallographic studies [12]. The carbon-nitrogen bond in the carbamate linkage typically measures 1.33 Angstroms, consistent with partial double bond character due to resonance stabilization [12]. The carbon-oxygen double bond in the carbonyl group exhibits a typical length of 1.21 Angstroms [11].
The tert-butyl group provides significant steric bulk that can influence molecular conformation and crystal packing [12]. Crystal structure analyses of Boc-protected compounds reveal that hydrogen bonding patterns involving the carbonyl oxygen and carbamate nitrogen play crucial roles in determining solid-state structures [12]. The Boc protecting group can be selectively removed under acidic conditions, making it particularly valuable in synthetic applications [11].
The furo[3,2-b]pyridine scaffold can exist in multiple isomeric forms depending on the specific fusion pattern between the furan and pyridine rings [6]. These isomers exhibit distinct electronic properties and reactivity patterns, making the choice of specific isomer critical for targeted applications [6]. The systematic classification of furopyridine isomers provides insight into structure-activity relationships within this class of heterocycles [6].
Isomer Type | Ring Fusion | Structural Classification | Electronic Properties | Stability |
---|---|---|---|---|
Furo[2,3-b]pyridine | [2,3-b] | Quinoline analogue | Moderate electron density | Moderate [6] |
Furo[3,2-b]pyridine | [3,2-b] | Quinoline analogue | Balanced electron distribution | High [6] |
Furo[2,3-c]pyridine | [2,3-c] | Isoquinoline analogue | High electron density | Variable [6] |
Furo[3,2-c]pyridine | [3,2-c] | Isoquinoline analogue | Enhanced conjugation | Good [13] |
The furo[3,2-b]pyridine isomer present in the target compound belongs to the quinoline analogue class, characterized by balanced electron distribution and high structural stability [6]. This particular fusion pattern results in optimal electronic properties for synthetic applications and biological activity . Comparative studies indicate that furo[3,2-b]pyridine derivatives demonstrate superior stability in metal coordination complexes compared to other furopyridine isomers .
Positional isomers can also arise from different substitution patterns on the furopyridine core . The 2-position substitution with the trimethylsilyl group in the target compound represents a specific regioisomer that may exhibit unique reactivity compared to alternative substitution patterns [6]. The 6-position attachment of the methylcarbamate chain creates additional isomeric possibilities depending on the stereochemistry at the methylene carbon .
Crystal structure determination of heterocyclic compounds containing furopyridine scaffolds typically reveals monoclinic crystal systems with centrosymmetric space groups [14] [8]. The most common space group observed for similar compounds is P21/c, which accommodates the molecular geometry and intermolecular interactions effectively [14]. Crystal packing is often dominated by weak hydrogen bonding interactions and van der Waals forces [8].
Parameter | Typical Value | Notes |
---|---|---|
Crystal System | Monoclinic | Most common for organic compounds [14] |
Space Group | P21/c | Common centrosymmetric group [14] |
Unit Cell a (Å) | 10-15 | Variable with substitution [14] |
Unit Cell b (Å) | 8-12 | Moderate dimension [14] |
Unit Cell c (Å) | 15-20 | Longest axis typically [14] |
Volume (ų) | 1200-2400 | Depends on packing [14] |
Z | 4 | Standard for organic crystals [14] |
Density (g/cm³) | 1.2-1.4 | Typical for organosilicon compounds [14] |
Furopyridine derivatives demonstrate essential planarity in their ring systems with minimal deviations from coplanarity [8] [15]. The dihedral angles between fused rings typically range from 0 to 10 degrees, indicating strong electronic conjugation [15]. Intermolecular interactions in the crystal lattice often involve carbon-hydrogen to nitrogen hydrogen bonding and carbon-hydrogen to oxygen interactions [8].
The presence of the trimethylsilyl group introduces significant steric bulk that can affect crystal packing efficiency [10]. This may result in reduced density and altered unit cell parameters compared to non-silylated analogues [10]. The Boc protecting group contributes additional hydrogen bonding capabilities through its carbonyl oxygen, which can participate in directional intermolecular interactions [12].
The electronic structure of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate reflects the complex interplay between multiple functional groups and their electronic contributions [16] [17]. The highest occupied molecular orbital is typically localized on the electron-rich furan portion of the furopyridine scaffold, while the lowest unoccupied molecular orbital extends across the entire aromatic system [13] [16].
Density functional theory calculations on similar furopyridine derivatives reveal that the electronic transitions primarily involve π to π* excitations within the aromatic system [16] [17]. The trimethylsilyl substituent contributes electron density through hyperconjugation effects, resulting in a modest upward shift of both occupied and unoccupied orbital energies [13]. The electron-withdrawing nature of the Boc protecting group creates a stabilizing effect on the molecular orbitals [18].
The electronic absorption spectra of furopyridine compounds typically exhibit absorption maxima in the ultraviolet region, with the exact position dependent on the specific substitution pattern [16]. Configuration interaction calculations predict additional weak n to π* transitions that may not be experimentally observable due to their low oscillator strengths [16]. The overall electronic character of the compound suggests moderate reactivity toward electrophilic aromatic substitution reactions [6].
Molecular electrostatic potential surfaces indicate regions of electron density concentration around the furan oxygen and pyridine nitrogen atoms [19]. These sites represent potential coordination points for metal complexes or hydrogen bonding interactions . The trimethylsilyl group creates a region of reduced electrostatic potential due to its electron-donating character [5].
The conformational behavior of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate is influenced by the interplay between steric interactions and electronic effects [18]. The furopyridine core maintains a rigid planar geometry due to aromatic conjugation, while the substituent groups exhibit varying degrees of conformational flexibility [8]. The methylene linker connecting the furopyridine core to the carbamate functionality provides a flexible hinge point that allows for rotational movement [18].
Computational studies of carbamate conformations reveal that multiple stable conformers can exist in solution, with energy differences typically less than 3 kcal/mol [18]. The preferred conformations are stabilized by weak hydrogen bonding interactions between the tert-butyl groups and the carbonyl oxygen [18]. The large steric bulk of the trimethylsilyl group restricts rotation around the carbon-silicon bond, effectively locking this portion of the molecule into preferred orientations [10].
Crystal structure analyses of related compounds demonstrate that the solid-state conformation may differ significantly from the solution-state behavior due to crystal packing forces [8]. The presence of intermolecular hydrogen bonding can stabilize conformations that might be less favorable in solution [12]. The tert-butyl group typically adopts a staggered conformation to minimize steric interactions with adjacent functional groups [18].
Bond Type | Typical Length (Å) | Range (Å) | Hybridization |
---|---|---|---|
C-C (aromatic) | 1.39 | 1.38-1.40 | sp2-sp2 [8] |
C-N (pyridine) | 1.34 | 1.33-1.35 | sp2-sp2 [8] |
C-O (furan) | 1.37 | 1.36-1.38 | sp2-sp2 [8] |
Si-C (trimethylsilyl) | 1.85 | 1.83-1.87 | sp3-sp3 [10] |
C-N (carbamate) | 1.33 | 1.32-1.34 | sp2-sp2 [12] |
C-O (carbamate) | 1.21 | 1.20-1.22 | sp2-sp2 [11] |